![molecular formula C15H23BO3 B1378854 2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1486485-55-5](/img/structure/B1378854.png)
2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
The compound “2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the use of solid base catalysts including MgO and Li/MgO (with different loadings of lithium) and dimethyl carbonate (DMC) as a methylating agent as well as a solvent . The ethylenes were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and 2-methoxyethyl cyanoacetate .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, a green synthetic route for the perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst has been developed .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the compound 3- ( (2-Methoxyethyl)carbamoyl)phenyl)boronic acid has a melting point of 130-132 °C .科学的研究の応用
Synthesis of Derivatives and Inhibitory Activity
- Synthesis of Derivatives : This compound is used in the synthesis of ortho-modified derivatives like mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives are studied for their inhibitory activity against serine proteases including thrombin, showcasing potential biomedical applications (Spencer et al., 2002).
Polymer Synthesis and Properties
- Suzuki-Miyaura Coupling Polymerization : It's instrumental in the Suzuki-Miyaura coupling polymerization process, contributing to the synthesis of polymers like poly(3-hexylthiophene) with narrow molecular weight distribution and regioregularity. This has implications in material science, particularly in the development of conducting and semiconducting materials (Yokozawa et al., 2011).
Molecular Structure and Crystallography
- Molecular Structure Analysis : The compound has been used in crystallographic studies to understand molecular structures and intramolecular interactions. This is crucial in the field of crystallography and material science (Coombs et al., 2006).
Catalysis and Reaction Mechanisms
- Rhodium-Catalyzed Arylation : It plays a role in the rhodium-catalyzed arylation of fullerene (C60), with density functional theory (DFT) studies illuminating the reaction mechanism. This application is significant in the field of catalysis and nanomaterials (Martínez et al., 2015).
Nanotechnology and Fluorescence Studies
- Nanoparticle Synthesis : This compound is employed in the synthesis of nanoparticles with enhanced brightness and emission tuning capabilities, relevant in nanotechnology and imaging applications (Fischer et al., 2013).
Biological and Chemical Sensing
- H2O2 Detection in Cells : A derivative of this compound has been designed for detecting hydrogen peroxide (H2O2) in living cells, demonstrating its utility in biological sensing and diagnostics (Nie et al., 2020).
Theoretical and Physicochemical Studies
- DFT Studies of Derivatives : The compound and its derivatives have been studied using density functional theory (DFT) for understanding their molecular structures, which is crucial for theoretical chemistry and material design (Huang et al., 2021).
Materials Development
- Epoxy Resin Curing : Its derivatives have shown latent curing activity for epoxy resins, an application significant in material sciences, particularly in the development of adhesives and coatings (Gao et al., 2014).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.
Mode of Action
It is known that boronic esters, such as this compound, can undergo transmetalation in suzuki–miyaura coupling reactions . In these reactions, the boronic ester transfers an organyl group to a palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, this compound could be involved in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Result of Action
As a reagent in suzuki–miyaura coupling reactions, this compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents . For example, Suzuki–Miyaura coupling reactions typically require a base and a palladium catalyst, and the reactions are often performed in an organic solvent at elevated temperatures .
生化学分析
Biochemical Properties
2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium catalysts, which facilitate the Suzuki-Miyaura coupling. The nature of these interactions involves the formation of a transient complex between the boronic ester and the catalyst, leading to the transfer of the organic group from boron to palladium .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor in certain biochemical pathways, where it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under prolonged exposure to light and heat. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to be non-toxic and effective in modulating biochemical pathways. At high doses, it can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and redox state .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
2-[3-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)13-8-6-7-12(11-13)9-10-17-5/h6-8,11H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMIUPAKODMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486485-55-5 | |
| Record name | 2-[3-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)
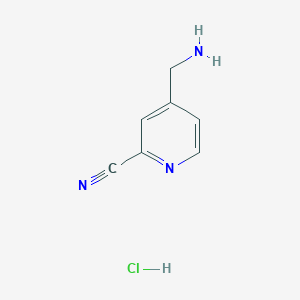
![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)
![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)
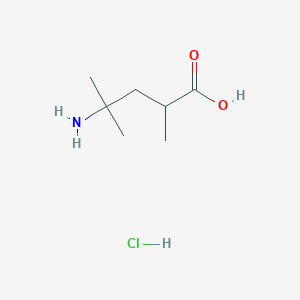
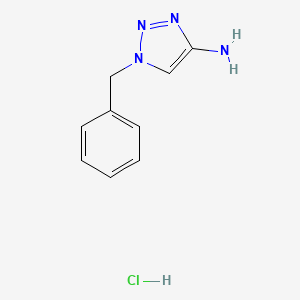
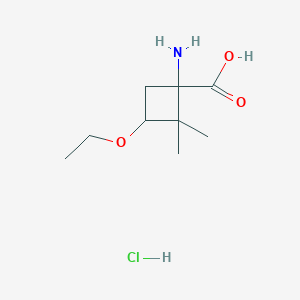
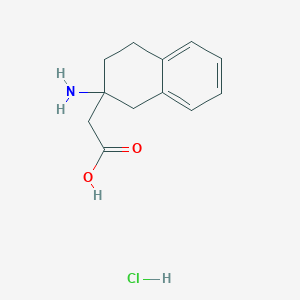
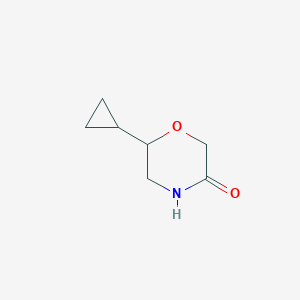
![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)

![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)
